![molecular formula C27H30N6O3 B3169281 tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 936563-86-9](/img/structure/B3169281.png)
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate: is a complex organic compound with a molecular formula of C27H30N6O3 [_{{{CITATION{{{1{(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d ...](https://www.chemspider.com/Chemical-Structure.44209263.html). This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-d]pyrimidin core, a piperidine ring, and a tert-butyl ester group[{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d ...](https://www.sigmaaldrich.com/GB/en/product/ambeedinc/ambh303c5151?context=bbe)[{{{CITATION{{{1{(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ...{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ...[{{{CITATION{{{_1{(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core[_{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d ...](https://www.sigmaaldrich.com/GB/en/product/ambeedinc/ambh303c5151?context=bbe). This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative[{{{CITATION{{{2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ...{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted piperidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo3,4-d .... The exact mechanism would depend on the biological context and the specific application, but it may involve binding to enzymes or receptors, inhibiting or activating certain pathways, or serving as a precursor for other biologically active compounds.
Comparison with Similar Compounds
Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidin-1-yl derivatives: : These compounds share a similar core structure but may differ in the substituents attached to the core.
Piperidine derivatives: : These compounds have a piperidine ring but may have different functional groups or substituents.
Phenoxyphenyl derivatives: : These compounds contain a phenoxyphenyl group but may have different core structures or additional functional groups.
The uniqueness of This compound lies in its specific combination of structural features, which may confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
The compound tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to comprehensively review the biological activity of this compound, supported by detailed research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C27H30N6O3
- Molecular Weight : 486.57 g/mol
- CAS Number : 1022150-11-3
The structure of the compound features a piperidine ring linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in inhibiting various biological pathways.
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties through the inhibition of protein kinases involved in cell proliferation and survival.
Case Studies and Findings
- Cell Line Studies : A study evaluated the anticancer effects of related pyrazolo[3,4-d]pyrimidines on several cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating potent anti-proliferative activity compared to control agents like doxorubicin .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is pivotal for this activity as modifications to this structure significantly reduce efficacy .
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains.
Research Insights
- Bacterial Targeting : A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, suggesting potential applications in treating infections, particularly in immunocompromised patients .
- Synergistic Effects : The compounds demonstrated synergistic effects when combined with conventional antibiotics like ampicillin and kanamycin, enhancing their efficacy against resistant bacterial strains .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 Values | Notes |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 1.74 µM | High anti-proliferative activity |
Antimicrobial | S. aureus, E. coli | Not specified | Synergistic with antibiotics |
Properties
IUPAC Name |
tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSAEGNFPKKRLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.